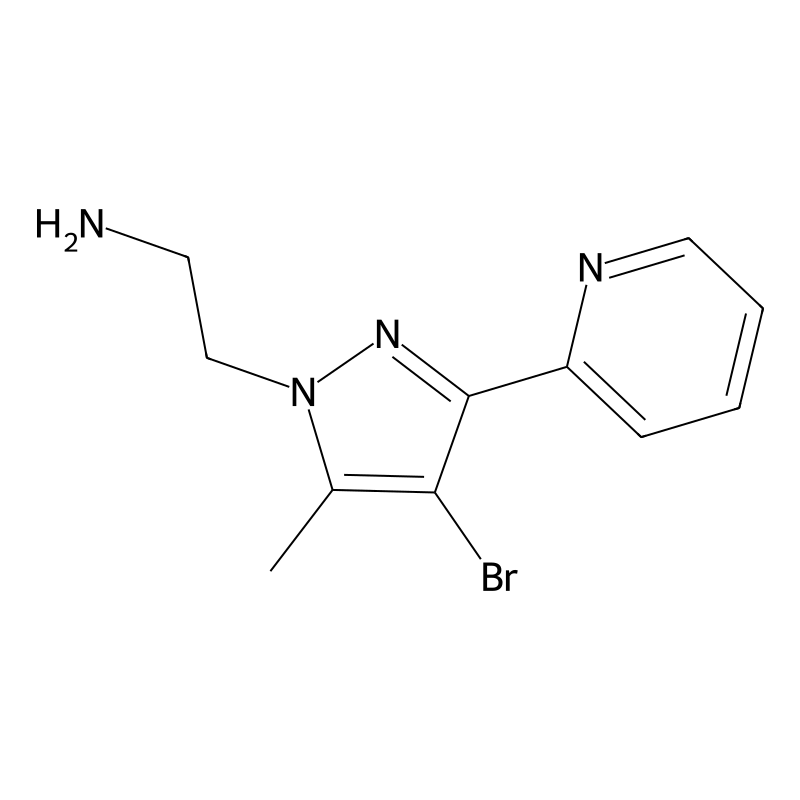2-(4-bromo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Molecular Structure Analysis
The key features of the molecule include:
- Pyrazole ring: A five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms [].
- Pyridine ring: A six-membered aromatic heterocyclic ring with one nitrogen atom [].
- Bromo substituent: A bromine atom (Br) attached to the fourth position of the pyrazole ring, introducing a bulky halogen group [].
- Methyl substituent: A methyl group (CH3) attached to the fifth position of the pyrazole ring, adding a hydrophobic character [].
- Pyridin-2-yl substituent: The pyridine ring is linked at the second position to the pyrazole ring, potentially influencing the electronic properties of the molecule [].
- Ethan-1-amine group: A primary amine (NH2) attached to the second carbon atom of the ethane chain, providing a basic functionality [].
The specific arrangement of these groups within the molecule might lead to interesting properties for further investigation.
Chemical Reactions Analysis
- Synthesis: The synthesis of similar pyrazole derivatives often involves condensation reactions between hydrazines and β-dicarbonyl compounds. The introduction of the bromo and methyl substituents might require further synthetic steps.
- Decomposition: As with many organic molecules, thermal decomposition at high temperatures can be expected to occur.
Physical And Chemical Properties Analysis
No data on specific physical and chemical properties (melting point, boiling point, solubility) for this compound is available in the scientific literature searched.
- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
- Handle the compound in a fume hood.
- Be aware of the potential hazards associated with similar compounds, which might include flammability, irritation, or toxicity.
Medicinal Chemistry
The core structure of this molecule contains a pyrazole ring, a common scaffold found in many bioactive molecules. Pyrazoles are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties . The presence of the bromo and methyl groups, along with the pyridinyl and ethanamine moieties, could potentially lead to interesting biological properties. However, further research would be necessary to determine the specific activity of this molecule.
Material Science
Pyrazole derivatives can also be used as ligands in coordination chemistry . The ability of pyrazoles to form complexes with metals makes them potentially useful in the development of new materials with specific properties. The presence of the bromo group in 2-(4-bromo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine could potentially allow for further functionalization and tailoring of material properties.








